molecular formula C9H15NO2S B2701621 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1566863-65-7

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2701621
CAS No.: 1566863-65-7
M. Wt: 201.28
InChI Key: QEYJCHJIOJGYFI-UHFFFAOYSA-N
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Description

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The compound is characterized by the presence of a pent-4-yn-1-yl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can convert the dione group to diols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions where the pent-4-yn-1-yl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Diols: Formed through reduction reactions.

    Substituted Thiomorpholine Derivatives: Formed through substitution reactions.

Scientific Research Applications

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.

  • Biology: : It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

  • Industry: : It is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both sulfur and nitrogen atoms in the ring enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-pent-4-ynyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-2-3-4-5-10-6-8-13(11,12)9-7-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYJCHJIOJGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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